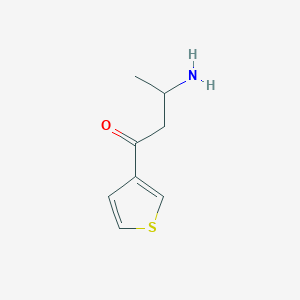
3-Amino-1-(thiophen-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(thiophen-3-yl)butan-1-one: is an organic compound with the molecular formula C8H11NOS It is a derivative of butanone, featuring an amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(thiophen-3-yl)butan-1-one typically involves the reaction of thiophene derivatives with appropriate butanone precursors. One common method is the condensation of thiophene-3-carboxaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-Amino-1-(thiophen-3-yl)butanol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitro compounds can be used for substitution reactions.
Major Products:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: 3-Amino-1-(thiophen-3-yl)butanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 3-Amino-1-(thiophen-3-yl)butan-1-one is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in targeting specific biological pathways, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(thiophen-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group and thiophene ring allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of its use.
Comparison with Similar Compounds
3-Amino-1-(thiophen-2-yl)butan-1-one: This compound differs in the position of the thiophene ring, which can influence its reactivity and biological activity.
3-(thiophen-3-yl)butan-1-ol: This compound is a reduced form of 3-Amino-1-(thiophen-3-yl)butan-1-one, featuring an alcohol group instead of a ketone.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a thiophene ring makes it a versatile compound for various applications, setting it apart from similar molecules.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-amino-1-thiophen-3-ylbutan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6(9)4-8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |
InChI Key |
BEDISZTVNFQGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CSC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
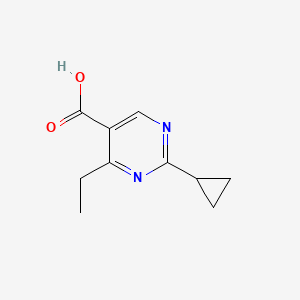
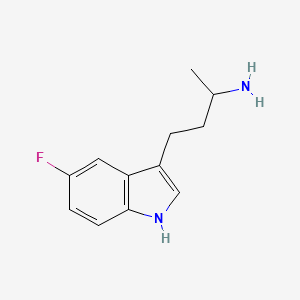



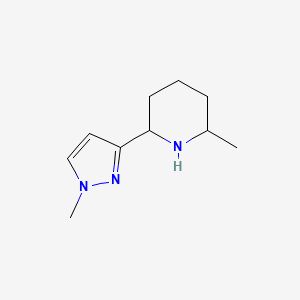
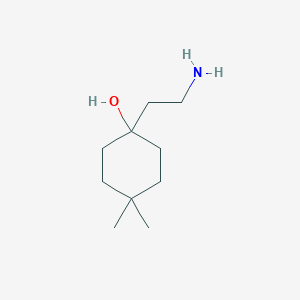
![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
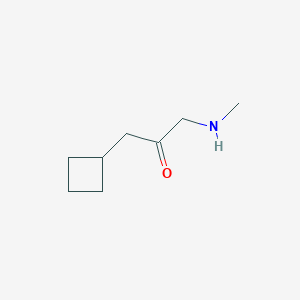
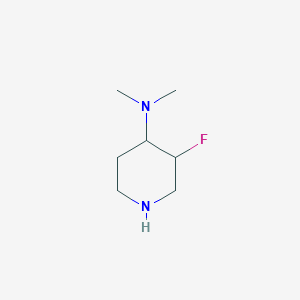
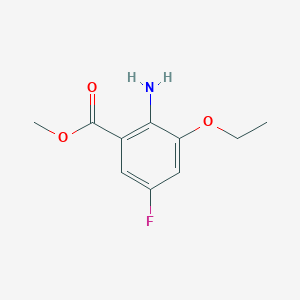
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
